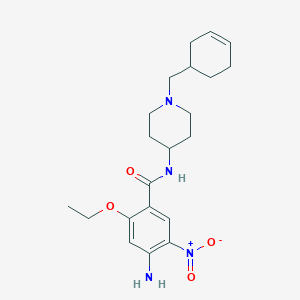

Cinitapride

描述

属性

IUPAC Name |

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLBNXXKDMLZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867232 | |

| Record name | 4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinitapride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66564-14-5 | |

| Record name | Cinitapride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66564-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinitapride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066564145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinitapride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08810 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINITAPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8I97I2L24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cinitapride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cinitapride's Mechanism of Action on Enteric Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinitapride is a substituted benzamide with established prokinetic and antiemetic properties, primarily utilized in the management of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), functional dyspepsia, and delayed gastric emptying.[1][2] Its therapeutic efficacy is rooted in its multifaceted interaction with the enteric nervous system (ENS), the intrinsic neuronal network governing gastrointestinal function. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which this compound modulates enteric neuron activity, with a focus on its interactions with serotonergic and dopaminergic pathways.

Core Mechanism of Action: A Multi-Target Approach

This compound's pharmacological profile is characterized by its activity at multiple receptor subtypes within the enteric nervous system. This multi-target engagement results in a synergistic modulation of neurotransmitter release, ultimately leading to enhanced gastrointestinal motility and reduced visceral hypersensitivity. The primary mechanisms of action are:

-

5-HT₄ Receptor Agonism: this compound acts as an agonist at serotonin type 4 (5-HT₄) receptors located on presynaptic terminals of enteric neurons.[1][3][4] Activation of these receptors enhances the release of acetylcholine (ACh), a key excitatory neurotransmitter in the gut. This increased cholinergic activity stimulates smooth muscle contraction, thereby accelerating gastric emptying and intestinal transit.

-

5-HT₂ Receptor Antagonism: this compound exhibits antagonistic activity at serotonin type 2 (5-HT₂) receptors. By blocking these receptors, this compound is thought to inhibit inhibitory serotonergic pathways, which can contribute to a reduction in visceral hypersensitivity, alleviating symptoms such as bloating and abdominal discomfort.

-

Dopamine D₂ Receptor Antagonism: this compound also acts as an antagonist of dopamine D₂ receptors. Dopamine typically exerts an inhibitory effect on gastrointestinal motility. By blocking D₂ receptors, this compound disinhibits cholinergic neurons, further enhancing acetylcholine release and contributing to its prokinetic effects. This mechanism also underlies its antiemetic properties, which are mediated through the chemoreceptor trigger zone (CTZ).

-

5-HT₁ Receptor Agonism: Some evidence suggests that this compound also possesses agonist activity at serotonin type 1 (5-HT₁) receptors, which may contribute to its overall effects on gastrointestinal function.

Quantitative Data

| Parameter | Value | Species/Tissue | Comments |

| EC₅₀ (Twitch Response) | 0.74 µM | Guinea-pig isolated ileum | This compound was 6 times more potent than metoclopramide (EC₅₀ = 4.69 µM). |

| EC₅₀ (Contraction) | 0.58 µM | Guinea-pig isolated ileum | This compound was 11 times more potent than metoclopramide (EC₅₀ = 6.52 µM). |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in this compound's mechanism of action on enteric neurons.

References

- 1. pharmacareers.in [pharmacareers.in]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Evaluation of this compound's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]

Synthesis and Characterization of Cinitapride Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinitapride, a substituted benzamide with potent gastroprokinetic activity, serves as a valuable scaffold for the development of novel therapeutic agents. Its mechanism of action, primarily involving agonism at 5-HT₄ receptors and antagonism at 5-HT₂ and D₂ receptors, offers multiple avenues for molecular modification to enhance efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis and characterization of various this compound derivatives, including diazepine and triazole analogues. Detailed experimental protocols for synthesis and characterization are presented, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying molecular mechanisms and research methodologies.

Introduction

Gastrointestinal (GI) motility disorders, such as gastroparesis and gastroesophageal reflux disease (GERD), represent a significant clinical challenge. Prokinetic agents like this compound are crucial in managing these conditions by enhancing GI transit. This compound's multifaceted pharmacology, targeting serotonergic and dopaminergic pathways, makes it an attractive starting point for medicinal chemistry campaigns.[1][2] The development of this compound derivatives aims to optimize its therapeutic index by potentially increasing its affinity for the 5-HT₄ receptor, modulating its activity at 5-HT₂ and D₂ receptors, or improving its metabolic stability. This guide delves into the synthetic strategies employed to create novel this compound analogues and the analytical techniques used for their thorough characterization.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves modification of the primary functional groups of the parent molecule. Key strategies include the derivatization of the aromatic amine, substitution on the benzamide nitrogen, or alteration of the piperidine and cyclohexene moieties. This section details the synthesis of two distinct classes of this compound derivatives: diazepine and triazole analogues.

Synthesis of Diazepine Derivatives

Several 2,4-disubstituted 2,3-dihydro-1,5-benzodiazepine analogues of this compound have been prepared through a cyclocondensation reaction.[3] This approach involves the reaction of a diamino derivative of this compound with 1,3-diaryl-2-propen-1-ones (chalcones) in an acidic medium.

-

A solution of the diamino this compound derivative (2a or 2b, 0.0267 mol) is prepared in trifluoroacetic acid (100 mL).

-

To this solution, the corresponding 1,3-diaryl-2-propen-1-one (chalcone) (3a-g, 0.28 mol) is added.

-

The reaction mixture is stirred at room temperature for 8 hours.

-

The reaction is quenched by the addition of water (300 mL) and the mixture is stirred.

-

The product is extracted with ethyl acetate (3 x 150 mL).

-

The combined organic phases are washed with an aqueous sodium bicarbonate solution (2 x 100 mL).

-

The organic phase is concentrated under vacuum.

-

The resulting residue is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the crystalline diazepine derivative.

References

- 1. Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Models for Studying Cinitapride's Effect on Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro models and experimental protocols used to investigate the effects of Cinitapride on gastrointestinal (GI) motility. This compound is a gastroprokinetic agent that enhances and coordinates GI muscle contractions. Its primary mechanism of action involves agonism at the 5-HT4 receptors and antagonism at the 5-HT2 receptors, with some dopamine D2 receptor blocking activity. The prokinetic effect is mainly achieved by stimulating 5-HT4 receptors on enteric neurons, which enhances the release of acetylcholine (ACh).

Core In Vitro Models

A variety of in vitro models are employed to elucidate the pharmacological profile of this compound, ranging from isolated organ preparations to cell-based assays.

Isolated Tissue Preparations (Organ Bath Studies)

Organ bath studies are a classical and highly valuable method for assessing the direct effects of compounds on the contractility of gastrointestinal smooth muscle. These preparations maintain the intrinsic neural circuitry (myenteric plexus) and are thus ideal for studying agents like this compound that modulate neurotransmitter release.

Commonly Used Tissues:

-

Guinea Pig Ileum: This is the most frequently used preparation due to its spontaneous contractile activity and robust responses to serotonergic and cholinergic agents. Both longitudinal muscle-myenteric plexus (LMMP) strips and full-thickness ileal segments can be used.

-

Rat and Rabbit Jejunum/Colon: These tissues are also utilized to study region-specific effects of this compound on GI motility.

Cell-Based Assays

Cell-based assays are instrumental in dissecting the molecular mechanisms of this compound's action at the receptor level, independent of the complexities of intact tissue.

Relevant Cell Lines:

-

HEK293 (Human Embryonic Kidney 293) Cells: These cells are readily transfected to express specific receptor subtypes, such as the 5-HT4 receptor. They are an excellent tool for studying receptor binding, downstream signaling pathways (e.g., cAMP production), and receptor pharmacology.

-

HT-29 (Human Colorectal Adenocarcinoma) Cells: This cell line endogenously expresses 5-HT4 receptors and can be used to study this compound's effects on a human colon-derived cell line.

Primary Cultures of Enteric Neurons

For more detailed investigation into the neural mechanisms of this compound, primary cultures of enteric neurons isolated from the myenteric plexus can be utilized. These cultures allow for direct electrophysiological and neurochemical measurements.

Data Presentation: Quantitative Effects of this compound

The following table summarizes key quantitative data on the in vitro effects of this compound, providing a basis for comparison with other prokinetic agents.

| Parameter | In Vitro Model | This compound Value | Comparator: Metoclopramide | Comparator: Cisapride | Reference(s) |

| EC₅₀ (Twitch Response Enhancement) | Guinea Pig Ileum (co-axially stimulated) | 0.74 µM | 4.69 µM | 9.2 x 10⁻⁹ M | |

| EC₅₀ (Induction of Contractions) | Guinea Pig Ileum (non-stimulated) | 0.58 µM | 6.52 µM | 3.5 x 10⁻⁸ M (colon) | |

| Concentration for Enhanced Motility | Guinea Pig Ileum and Colon | 10⁻⁹ - 10⁻⁶ M | - | - |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Isolated Guinea Pig Ileum Motility Assay

Objective: To measure the effect of this compound on the contractility of isolated guinea pig ileal smooth muscle.

Materials:

-

Male guinea pigs (250-350 g)

-

Tyrode's or Krebs-Henseleit solution

-

This compound hydrogen tartrate

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Standard laboratory dissection tools

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the guinea pig.

-

Immediately excise the ileum and place it in a petri dish containing carbogen-aerated Tyrode's solution at 37°C.

-

Gently flush the lumen of the ileum to remove contents.

-

Isolate segments of the ileum approximately 2-3 cm in length.

-

For LMMP preparations, carefully strip away the mucosal and circular muscle layers.

-

-

Organ Bath Setup:

-

Mount the ileal segment in a 10-20 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for 60 minutes, with washes every 15-20 minutes.

-

-

Experimental Protocol:

-

Record baseline spontaneous contractions.

-

To study the effect on neurally-mediated contractions, electrical field stimulation (EFS) can be applied via two platinum electrodes parallel to the tissue (e.g., 0.5 Hz, 0.5 ms pulse duration, supramaximal voltage).

-

Construct a cumulative concentration-response curve for this compound by adding increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath at regular intervals.

-

Record the changes in contractile amplitude and frequency.

-

-

Data Analysis:

-

Measure the amplitude and frequency of contractions.

-

Express the response to this compound as a percentage of the maximal contraction induced by a standard agonist like acetylcholine or KCl.

-

Calculate the EC₅₀ value from the concentration-response curve.

-

5-HT4 Receptor-Mediated cAMP Assay in HEK293 Cells

Objective: To quantify the effect of this compound on intracellular cyclic AMP (cAMP) levels in cells expressing the 5-HT4 receptor.

Materials:

-

HEK293 cells stably transfected with the human 5-HT4 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound hydrogen tartrate.

-

Forskolin (positive control).

-

IBMX (phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Multi-well plates (e.g., 96-well or 384-well).

Procedure:

-

Cell Culture:

-

Culture the 5-HT4-expressing HEK293 cells under standard conditions (37°C, 5% CO₂).

-

Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.

-

-

cAMP Assay:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 100 µM) for a defined period to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., Forskolin).

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

-

-

Data Analysis:

-

Generate a standard curve for cAMP.

-

Calculate the cAMP concentration in each well.

-

Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Acetylcholine Release Assay from Myenteric Plexus

Objective: To measure the effect of this compound on the release of acetylcholine from enteric neurons.

Materials:

-

Guinea pig ileum LMMP strips.

-

[³H]-Choline.

-

Scintillation counter and vials.

-

Superfusion system.

-

Tyrode's solution.

-

This compound hydrogen tartrate.

-

High potassium solution (e.g., 50 mM KCl).

Procedure:

-

Tissue Preparation and Loading:

-

Prepare LMMP strips as described in protocol 3.1.

-

Incubate the strips in Tyrode's solution containing [³H]-Choline for a period to allow for uptake and conversion to [³H]-acetylcholine.

-

-

Superfusion:

-

Place the loaded tissue in a superfusion chamber and perfuse with warm, aerated Tyrode's solution at a constant flow rate.

-

Collect fractions of the superfusate at regular intervals.

-

-

Stimulation and Drug Application:

-

After a baseline collection period, switch to a superfusion medium containing this compound at the desired concentration.

-

To evoke neurotransmitter release, stimulate the tissue with high potassium solution or electrical field stimulation during the collection of specific fractions.

-

Collect fractions before, during, and after stimulation.

-

-

Measurement and Analysis:

-

Determine the radioactivity in each collected fraction using a scintillation counter.

-

Calculate the fractional release of [³H]-acetylcholine for each collection period.

-

Compare the release in the presence and absence of this compound to determine its effect on acetylcholine release.

-

Visualizations: Signaling Pathways and Experimental Workflows

This compound's Prokinetic Signaling Pathway

The following diagram illustrates the primary signaling pathway through which this compound exerts its prokinetic effects on gastrointestinal motility.

Caption: this compound's 5-HT4 receptor-mediated signaling cascade in an enteric neuron.

Experimental Workflow for Organ Bath Motility Studies

This diagram outlines the typical workflow for conducting an isolated tissue motility study in an organ bath.

Caption: A generalized workflow for assessing this compound's effect on isolated GI tissue.

Logical Relationship of this compound's Actions

This diagram illustrates the logical flow from this compound's receptor interactions to its physiological effect on gastrointestinal motility.

Caption: The multifaceted receptor interactions of this compound leading to its prokinetic effect.

The Prokinetic Agent Cinitapride: A Pharmacodynamic Exploration in Isolated Organ Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinitapride, a substituted benzamide, is a gastroprokinetic agent utilized in the management of gastrointestinal motility disorders. Its therapeutic efficacy stems from a multi-target pharmacological profile, primarily involving the modulation of serotonergic and cholinergic pathways within the enteric nervous system. This in-depth technical guide elucidates the pharmacodynamics of this compound as observed in isolated organ bath preparations, providing a foundational understanding for further research and drug development. By examining its effects on isolated segments of the ileum, fundus, and colon, we can delineate its intrinsic activity, receptor interactions, and downstream signaling cascades.

Mechanism of Action

This compound's prokinetic activity is principally attributed to its action as a 5-HT₄ receptor agonist and a 5-HT₂ receptor antagonist.[1][2][3][4] This dual mechanism converges to enhance the release of acetylcholine from the myenteric plexus, a critical neurotransmitter for gastrointestinal smooth muscle contraction and coordinated peristalsis.[1]

-

5-HT₄ Receptor Agonism: By stimulating 5-HT₄ receptors on enteric neurons, this compound facilitates the release of acetylcholine, thereby promoting gut motility.

-

5-HT₂ Receptor Antagonism: this compound's blockade of 5-HT₂ receptors is thought to counteract the inhibitory effects of serotonin on gastrointestinal transit, further contributing to its prokinetic effects.

Unlike some other prokinetic agents, evidence suggests that this compound's predecessor, cisapride, does not directly inhibit acetylcholinesterase, indicating its cholinergic effects are primarily due to enhanced acetylcholine release rather than reduced breakdown.

Quantitative Pharmacodynamic Parameters of this compound and Related Compounds

The following tables summarize the available quantitative data for this compound and the structurally related compound, cisapride, from isolated organ bath experiments. These values provide a comparative measure of their potency and efficacy in different gastrointestinal tissues.

Table 1: Potency (EC₅₀) of this compound and Cisapride on Guinea Pig Ileum Preparations

| Compound | Preparation | Parameter | Value (µM) |

| This compound | Co-axially stimulated | EC₅₀ (Twitch enhancement) | 0.74 |

| This compound | Non-stimulated | EC₅₀ (Contraction) | 0.58 |

| Cisapride | Electrically stimulated | EC₅₀ (Twitch enhancement) | 0.0092 |

Table 2: Potency (EC₅₀) of this compound and Cisapride on Guinea Pig Colon Preparations

| Compound | Preparation | Parameter | Value (µM) |

| Cisapride | Colon ascendens | EC₅₀ (Contraction) | 0.035 |

Note: Further quantitative data, particularly Emax and pA2 values for this compound across a range of isolated tissues, are not extensively reported in the currently available literature.

Signaling Pathways

The prokinetic effects of this compound are initiated through its interaction with specific G-protein coupled receptors, leading to the modulation of intracellular signaling cascades.

5-HT₄ Receptor Agonist Signaling Pathway

Activation of the 5-HT₄ receptor by this compound primarily involves the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to an influx of calcium and enhanced acetylcholine release from the presynaptic neuron.

References

- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of this compound in isolated ileum obtained from guinea-pigs treated with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of cisapride on isolated guinea pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core and Exploratory Therapeutic Targets of Cinitapride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinitapride is a well-established gastroprokinetic agent with a multi-targeted mechanism of action primarily centered on the serotonergic and dopaminergic systems. This technical guide provides a comprehensive overview of the known therapeutic targets of this compound, presenting available quantitative data on its functional activity and detailing the experimental protocols used to characterize its effects. Furthermore, this guide explores potential novel therapeutic avenues by examining preliminary evidence for interactions beyond its primary receptor profile. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's pharmacology.

Introduction

This compound, a substituted benzamide, is clinically effective in the management of gastrointestinal motility disorders, such as functional dyspepsia and gastroesophageal reflux disease (GERD)[1][2]. Its therapeutic efficacy stems from a coordinated action on multiple receptor systems within the enteric nervous system, leading to enhanced gastrointestinal motility and accelerated gastric emptying[1][3][4]. This document serves as a technical resource for researchers and drug development professionals, consolidating the current understanding of this compound's established targets and shedding light on exploratory pathways that may represent novel therapeutic opportunities.

Established Therapeutic Targets of this compound

This compound's prokinetic activity is attributed to its synergistic interactions with serotonin (5-HT) and dopamine (D2) receptors. It acts as an agonist at 5-HT1 and 5-HT4 receptors while demonstrating antagonistic properties at 5-HT2 and D2 receptors.

Quantitative Data: Functional Potency

While specific binding affinity values (Ki) for this compound are not extensively reported in publicly available literature, its functional potency has been characterized in ex vivo models. The following table summarizes the half-maximal effective concentration (EC50) of this compound in inducing contractions in guinea-pig isolated ileum, a standard assay for evaluating prokinetic agents.

| Parameter | Value (µM) | Assay | Reference |

| EC50 (Twitch Response Enhancement) | 0.74 | Co-axially stimulated guinea-pig isolated ileum | |

| EC50 (Contraction) | 0.58 | Non-stimulated guinea-pig isolated ileum |

These values indicate that this compound is a potent modulator of intestinal smooth muscle contractility, with effects observable at sub-micromolar concentrations.

Signaling Pathways of Established Targets

The prokinetic effects of this compound are a result of its influence on key signaling cascades that regulate acetylcholine release in the myenteric plexus.

5-HT4 Receptor Agonism

Activation of 5-HT4 receptors on presynaptic cholinergic neurons is a primary driver of this compound's prokinetic action. This initiates a Gs-protein coupled signaling cascade, leading to increased acetylcholine release and subsequent smooth muscle contraction.

D2 Receptor Antagonism

Dopamine, acting on presynaptic D2 receptors, typically inhibits acetylcholine release. By antagonizing these receptors, this compound removes this inhibitory influence, thereby further promoting cholinergic transmission and gastrointestinal motility.

References

- 1. Evaluation of this compound's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. [Efficacy and tolerability of this compound in the treatment of functional dyspepsia and delayed gastric emptying] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cinitapride in Visceral Hypersensitivity: A Technical Guide

Abstract

Visceral hypersensitivity (VH), a condition characterized by a lowered pain threshold and an exaggerated response to stimuli within the internal organs, is a cornerstone of the pathophysiology of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and Functional Dyspepsia (FD). Cinitapride, a substituted benzamide, is a gastroprokinetic agent with a multi-receptor mechanism of action that has shown clinical efficacy in these disorders. This technical guide provides an in-depth investigation into the role of this compound in modulating visceral hypersensitivity. It details the drug's pharmacological profile, delineates its proposed signaling pathways, summarizes preclinical and clinical evidence, and provides comprehensive experimental protocols for researchers in the field.

Introduction to Visceral Hypersensitivity

Visceral hypersensitivity is a complex phenomenon involving both peripheral and central sensitization of the nervous system. Peripherally, factors such as low-grade inflammation, altered gut microbiota, and mast cell activation can sensitize afferent nerve fibers that innervate the gut. This leads to an amplified signaling response to normal physiological events, like intestinal distension, which are then perceived as painful. Centrally, continuous nociceptive input from the viscera can induce neuroplastic changes in the spinal cord and brain, leading to a state of heightened pain perception, allodynia (pain from a non-painful stimulus), and hyperalgesia (an exaggerated response to a painful stimulus). This disordered brain-gut signaling is a key therapeutic target for managing symptoms in a significant subset of patients with functional gastrointestinal disorders[1].

Pharmacological Profile of this compound

This compound (4-amino-N-[1-(3-cyclohexen-1-yl-methyl)-4-piperidinyl]-2-ethoxy-5-nitrobenzamide) is a gastrointestinal prokinetic agent. Its therapeutic effects are derived from its complex interaction with the enteric nervous system, primarily through the modulation of serotonergic and dopaminergic pathways.

Its key pharmacological actions include:

-

5-HT₄ Receptor Agonism: this compound stimulates presynaptic 5-HT₄ receptors on enteric neurons, which enhances the release of acetylcholine (ACh). This cholinergic activity increases gastrointestinal motility and accelerates gastric emptying[2].

-

5-HT₂ Receptor Antagonism: The drug blocks 5-HT₂ receptors, an action linked to the reduction of visceral hypersensitivity. Serotonin acting on 5-HT₂ receptors can contribute to neuronal sensitization and pain signaling[2][3].

-

Dopamine D₂ Receptor Antagonism: this compound also exhibits weak antagonistic activity at D₂ receptors, which contributes to its prokinetic and antiemetic effects by blocking dopamine-mediated inhibition of gastrointestinal motility[3].

Some literature also suggests an agonistic activity at 5-HT₁ receptors, which may further contribute to its gastroprotective effects.

Mechanism of Action in Modulating Visceral Hypersensitivity

While direct preclinical studies quantifying the effects of this compound on visceral hypersensitivity are limited, its mechanism as a 5-HT₂ receptor antagonist provides a strong rationale for its role in pain modulation. The 5-HT₂ receptor family, particularly the 5-HT₂B subtype, has been implicated in signaling from the colon and contributing to visceral hypersensitivity in animal models. Studies have shown that increased expression of the 5-HT₂B receptor in the colonic mucosa of IBS-D patients correlates with abdominal pain scores.

The proposed mechanism involves the following pathway:

-

In states of visceral hypersensitivity, mediators like serotonin (5-HT) are released in the gut mucosa.

-

This serotonin acts on 5-HT₂ receptors on afferent nerve terminals.

-

Activation of 5-HT₂ receptors can sensitize other nociceptors, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, lowering their activation threshold.

-

This sensitization leads to an exaggerated afferent signal to the central nervous system in response to mechanical or chemical stimuli.

-

By acting as an antagonist at 5-HT₂ receptors, this compound can block this step, preventing the sensitization of afferent neurons and thereby reducing the perception of visceral pain.

Simultaneously, its 5-HT₄ receptor agonist activity normalizes gut motility, which can also alleviate symptoms by reducing factors like bloating and abnormal transit that may act as painful stimuli.

Caption: this compound's multi-receptor signaling pathway.

Preclinical Evidence for 5-HT₂ Antagonism in Visceral Hypersensitivity

| Compound | Animal Model | Method of Assessment | Key Quantitative Finding | Reference |

| RS-127445 (5-HT₂B Antagonist) | Restraint Stress-Induced VH (Rat) | Abdominal contractions to colorectal distension (CRD) | 35-74% inhibition of visceral hypersensitivity at 1-10 mg/kg | |

| RS-127445 (5-HT₂B Antagonist) | TNBS-Induced VH (Rat) | Abdominal contractions to CRD | 15-62% inhibition of visceral hypersensitivity at 3-30 mg/kg | |

| RS-127445 (5-HT₂B Antagonist) | Wistar Kyoto (WKY) Rat Model (Stress-sensitive) | Pain behaviors during CRD | Significant reversal of visceral hypersensitivity at 5 mg/kg (i.p.) | |

| S-32212 (5-HT₂B Antagonist) | Acetic Acid + Wrap Restraint-Induced VH (Rat) | Abdominal Withdrawal Reflex (AWR) to CRD | Significantly inhibited visceral hyperalgesia |

TNBS: 2,4,6-trinitrobenzene sulfonic acid

These studies collectively demonstrate that blockade of 5-HT₂ receptors is an effective strategy for mitigating visceral pain in validated rodent models that mimic key aspects of human functional GI disorders. This provides a strong mechanistic basis for the clinical effects of this compound.

Clinical Evidence for this compound

This compound has been evaluated in numerous clinical trials, demonstrating its efficacy and safety in treating conditions where visceral hypersensitivity is a primary symptom.

| Study Focus | Patient Population | Treatment Regimen | Key Quantitative Finding | Reference |

| Functional Dyspepsia (FD) with Overlapping Symptoms | 1,012 Chinese outpatients with FD, GERD, IBS, and/or FC | This compound 1 mg t.i.d. for 4 weeks | 90.9% effective rate of total symptom score improvement at week 4. Average dyspepsia score decreased by 74.4%. | |

| Postprandial Distress Syndrome (PDS)-predominant FD | 383 patients with mild to moderate PDS | This compound 1 mg t.i.d. for 4 weeks | Symptom relief rate of 85.8% (non-inferior to domperidone). Significantly superior in reducing postprandial fullness, early satiation, and bloating. | |

| Dysmotility-like Dyspepsia & Delayed Gastric Emptying | 19 patients | This compound 1 mg t.i.d. for 4 weeks | In patients with mild-to-moderate delayed gastric emptying, this compound was superior to placebo in reducing gastric-emptying half-time. | |

| GERD, FD, and IBS | 7,320 adult patients | This compound 1 mg t.i.d. for 4 weeks | Patient-reported considerable improvement in 72.58% of cases. Physician-reported complete relief of symptoms in 62.35% of cases. |

Experimental Protocols

For researchers investigating visceral hypersensitivity, standardized and reproducible animal models are crucial. The following sections detail common protocols for the induction and assessment of visceral hypersensitivity in rodents.

Induction of Visceral Hypersensitivity: TNBS Model

The 2,4,6-trinitrobenzene sulfonic acid (TNBS) post-inflammatory model is considered a primary screening model for visceral pain therapeutics due to its reproducibility and translational relevance. It induces a transient colitis that resolves but leaves a state of long-lasting visceral hypersensitivity.

Caption: Workflow for TNBS-induced visceral hypersensitivity.

Detailed Methodology:

-

Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250g) are typically used. They should be housed under standard conditions and acclimatized for at least one week prior to the experiment.

-

Fasting: Rats are fasted for 24 hours with free access to water to clear the colon.

-

Anesthesia: Animals are lightly anesthetized using an inhalant anesthetic like isoflurane to prevent distress and ensure proper catheter insertion.

-

Catheter Insertion: A flexible catheter (e.g., PE-50 tubing) attached to a syringe is gently inserted 8 cm into the colon via the anus.

-

TNBS Instillation: The TNBS solution (e.g., 20 mg of TNBS dissolved in 0.5 mL of 50% ethanol) is slowly infused into the colon. Ethanol serves to break the mucosal barrier, allowing TNBS to induce a transmural inflammation.

-

Post-instillation: The rat is held in a Trendelenburg (head-down) position for approximately 60 seconds to prevent immediate expulsion of the fluid and ensure it spreads within the distal colon.

-

Recovery and Washout: The animal is returned to its cage to recover. The acute inflammatory phase typically lasts for the first few days. Visceral sensitivity testing is usually performed after a "washout" period of at least 7 days, by which time the macroscopic inflammation has largely resolved, but a state of chronic visceral hypersensitivity persists.

Assessment of Visceral Sensitivity: Colorectal Distension (CRD)

The most common method for assessing visceral sensitivity in rodents is measuring the behavioral response to graded colorectal distension (CRD). This response is often quantified using the Abdominal Withdrawal Reflex (AWR) score, a semi-quantitative measure of visceral pain.

Caption: Workflow for visceral sensitivity assessment via CRD.

Detailed Methodology:

-

Animal Habituation: Conscious rats are placed in small restraining devices (e.g., Bollman cages) and allowed to habituate for 30-60 minutes before testing.

-

Balloon Insertion: A flexible latex balloon (4-6 cm in length) attached to a catheter is lubricated and inserted into the descending colon, typically 6-7 cm from the anus. The catheter is secured to the base of the tail with tape.

-

Adaptation Period: The animal is left to adapt for a stabilization period (e.g., 30 minutes) after balloon insertion.

-

Distension Protocol: A barostat or pressure-controlled inflation device is used to deliver graded, phasic distensions. A typical protocol involves pressures of 20, 40, 60, and 80 mmHg, with each distension lasting 20 seconds, followed by a 4-minute rest interval.

-

AWR Scoring: During the 20-second distension period, a trained observer who is blinded to the treatment group assigns an AWR score based on a standardized scale:

-

0: No behavioral response.

-

1: Brief head movement followed by immobility.

-

2: Contraction of abdominal muscles.

-

3: Lifting of the abdomen off the platform.

-

4: Body arching and lifting of pelvic structures.

-

-

Data Analysis: The AWR scores at each pressure are recorded. The data are typically plotted as a pressure-response curve, and the area under the curve (AUC) or the scores at each pressure can be compared between treatment groups to quantify visceral sensitivity.

Conclusion and Future Directions

This compound is a clinically effective agent for managing symptoms of functional gastrointestinal disorders. Its therapeutic benefit is multifactorial, arising from its prokinetic effects via 5-HT₄ receptor agonism and its visceral analgesic effects, which are strongly linked to its 5-HT₂ receptor antagonism. While clinical data robustly support its use, direct preclinical studies quantifying its impact on visceral hypersensitivity models are a clear research gap.

Future investigations should aim to:

-

Evaluate the dose-dependent effects of this compound on AWR scores in TNBS or stress-induced hypersensitivity models.

-

Explore the specific contribution of 5-HT₂A versus 5-HT₂B receptor antagonism to its visceral analgesic properties.

-

Investigate potential synergistic effects between its 5-HT₂, 5-HT₄, and D₂ receptor activities in modulating the brain-gut axis.

Such studies would further solidify the mechanistic understanding of this compound and could pave the way for the development of more targeted therapies for visceral pain.

References

- 1. Serotonin receptor 2B induces visceral hyperalgesia in rat model and patients with diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

Cinitapride's Modulation of Acetylcholine Release in the Myenteric Plexus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinitapride is a gastroprokinetic agent that enhances gastrointestinal motility primarily by augmenting acetylcholine (ACh) release from the enteric neurons within the myenteric plexus. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, focusing on its interactions with serotonin receptors. This document summarizes the available quantitative data on its receptor binding affinities and its efficacy in potentiating acetylcholine release. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction

Gastrointestinal motility is a complex process orchestrated by the enteric nervous system (ENS), with acetylcholine serving as a primary excitatory neurotransmitter. This compound is a substituted benzamide derivative that has demonstrated clinical efficacy in treating gastrointestinal motility disorders such as functional dyspepsia and gastroesophageal reflux disease. Its prokinetic activity is attributed to its ability to enhance the release of acetylcholine from cholinergic neurons in the myenteric plexus.[1][2] This guide delves into the core mechanism of this compound's action, providing a technical overview for researchers in pharmacology and drug development.

Molecular Mechanism of Action

This compound's pharmacological activity is multifaceted, primarily involving the modulation of presynaptic serotonin (5-hydroxytryptamine, 5-HT) receptors on cholinergic interneurons and motor neurons within the myenteric plexus.[1] The principal mechanisms are:

-

5-HT4 Receptor Agonism: this compound acts as an agonist at 5-HT4 receptors.[1][3] Activation of these G-protein coupled receptors initiates an intracellular signaling cascade, leading to the mobilization of calcium ions and subsequent enhancement of acetylcholine release from the presynaptic terminals of myenteric neurons.

-

5-HT2 Receptor Antagonism: this compound also exhibits antagonistic properties at 5-HT2 receptors. By blocking these receptors, this compound may inhibit serotonergic pathways that can have inhibitory effects on gastrointestinal motility, thereby contributing to an overall prokinetic effect.

-

5-HT1 Receptor Agonism: Some evidence suggests that this compound also possesses agonistic activity at 5-HT1 receptors. Activation of presynaptic 5-HT1 receptors can modulate neurotransmitter release, although its precise contribution to the prokinetic effects of this compound is less well-defined than that of its 5-HT4 agonism.

This dual or triple action on different serotonin receptor subtypes results in a finely tuned potentiation of cholinergic neurotransmission, leading to increased smooth muscle contraction and coordinated peristaltic activity.

Quantitative Pharmacological Data

A comprehensive understanding of this compound's mechanism requires quantitative data on its receptor binding affinities and its functional effects on acetylcholine release. The following tables summarize the available data from various in vitro studies.

Table 1: this compound Binding Affinities for Serotonin (5-HT) Receptors

| Receptor Subtype | Binding Affinity (pKi) | Species/Tissue | Radioligand | Reference |

| 5-HT1A | Data not available in a comparable format | - | - | - |

| 5-HT2A | Data not available in a comparable format | - | - | - |

| 5-HT4 | Data not available in a comparable format | - | - | - |

Table 2: this compound's Potentiation of Acetylcholine (ACh) Release in Guinea Pig Ileum

| This compound Concentration | ACh Release Enhancement | EC50 | Experimental Model | Reference |

| Specific dose-response data not available | Potentiates electrically stimulated ACh release | Not determined in reviewed literature | Isolated guinea pig ileum longitudinal muscle-myenteric plexus preparation |

Note: Although the enhancement of acetylcholine release is a key mechanism, specific quantitative data detailing the dose-response relationship (e.g., EC50) for this compound is not consistently reported in the publicly available literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a general method for determining the binding affinity of this compound for 5-HT receptor subtypes expressed in cell membranes.

Objective: To determine the inhibitory constant (Ki) of this compound for 5-HT1A, 5-HT2A, and 5-HT4 receptors through competitive displacement of a specific radioligand.

Materials:

-

Cell membranes expressing the target human serotonin receptor subtype (e.g., from CHO or HEK293 cells).

-

Specific radioligand for each receptor:

-

5-HT1A: [³H]-8-OH-DPAT

-

5-HT2A: [³H]-Ketanserin

-

5-HT4: [³H]-GR113808

-

-

This compound solutions of varying concentrations.

-

Non-specific binding control (e.g., high concentration of a known unlabeled antagonist for the respective receptor).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Dilute the cell membranes to a final protein concentration that provides an adequate signal-to-noise ratio. Prepare the radioligand solution at a concentration close to its dissociation constant (Kd).

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or non-specific binding control or this compound solution.

-

50 µL of radioligand solution.

-

100 µL of diluted cell membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Acetylcholine Release from Guinea Pig Myenteric Plexus

This protocol describes a method to quantify the effect of this compound on acetylcholine release from an isolated guinea pig ileum preparation.

Objective: To measure the this compound-induced enhancement of basal and electrically stimulated acetylcholine release from the myenteric plexus.

Materials:

-

Male guinea pigs (250-350 g).

-

Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).

-

[³H]-Choline chloride.

-

Physostigmine (an acetylcholinesterase inhibitor).

-

This compound solutions of varying concentrations.

-

Organ bath with platinum electrodes for electrical field stimulation (EFS).

-

Liquid scintillation counter.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and isolate a segment of the distal ileum. Prepare a longitudinal muscle-myenteric plexus (LMMP) strip by carefully removing the mucosa and submucosa.

-

Radiolabeling: Mount the LMMP strip in an organ bath containing Krebs-Ringer solution bubbled with 95% O₂ / 5% CO₂ at 37°C. Incubate the tissue with [³H]-choline chloride to allow for its uptake and conversion to [³H]-acetylcholine by cholinergic neurons.

-

Washout: After the incubation period, superfuse the tissue with fresh, pre-warmed Krebs-Ringer solution containing physostigmine to prevent the degradation of released acetylcholine and to wash out excess [³H]-choline.

-

Sample Collection: Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes) to measure the basal release of tritium.

-

Stimulation:

-

Basal Release: After establishing a stable baseline, add this compound at the desired concentration to the superfusion medium and continue collecting fractions to determine its effect on basal acetylcholine release.

-

Stimulated Release: To measure the effect on stimulated release, apply electrical field stimulation (EFS) with defined parameters (e.g., 1 Hz, 1 ms pulse width, for 2 minutes) in the absence and presence of different concentrations of this compound. Collect superfusate fractions before, during, and after stimulation.

-

-

Quantification: Add a scintillation cocktail to the collected fractions and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: Express the tritium outflow as a fraction of the total tritium content in the tissue at the time of collection. Calculate the percentage increase in acetylcholine release in the presence of this compound compared to the control conditions (without this compound) for both basal and stimulated release.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's signaling pathway in the myenteric plexus.

Caption: Experimental workflow for radioligand binding assay.

References

- 1. Evaluation of this compound's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Docking of Cinitapride with Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico analysis of Cinitapride's interactions with key serotonin (5-HT) receptors: 5-HT1A, 5-HT2A, and 5-HT4. This compound is a gastroprokinetic agent with a complex pharmacology, acting as an agonist at 5-HT1 and 5-HT4 receptors and an antagonist at 5-HT2 receptors. Understanding the molecular basis of these interactions is crucial for the development of novel therapeutics with improved efficacy and selectivity. This document outlines a plausible molecular docking workflow, presents hypothetical yet scientifically grounded binding data, and visualizes the associated signaling pathways.

Introduction to this compound and its Targets

This compound's therapeutic effects are mediated through its modulation of the serotonergic system. Its prokinetic activity is primarily attributed to its agonistic action on 5-HT4 receptors, while its anxiolytic and other central nervous system effects may be related to its interaction with 5-HT1A and 5-HT2A receptors. Molecular docking simulations are a powerful computational tool to predict the binding orientation and affinity of a small molecule like this compound to its protein target at an atomic level.

Hypothetical Molecular Docking Data

While specific experimental docking studies for this compound are not extensively published, based on the known interactions of similar benzamide derivatives and the conserved binding pockets of aminergic G-protein coupled receptors (GPCRs), we can project the following binding characteristics.

| Receptor | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues | Interaction Type |

| 5-HT1A | -8.5 to -10.0 | 20 - 100 | Asp116 (TM3), Phe361 (TM6), Trp357 (TM6), Tyr390 (TM7) | Ionic, Pi-Pi, Hydrophobic |

| 5-HT2A | -7.0 to -8.5 | 100 - 500 | Asp155 (TM3), Phe339 (TM6), Phe340 (TM6), Ser242 (TM5) | Ionic, Pi-Pi, Hydrogen Bond |

| 5-HT4 | -9.0 to -11.0 | 10 - 50 | Asp100 (TM3), Trp272 (TM6), Phe275 (TM6), Tyr306 (TM7) | Ionic, Pi-Pi, Hydrophobic |

Experimental Protocols for Molecular Docking

The following outlines a detailed and robust protocol for conducting molecular docking studies of this compound with the target serotonin receptors. This protocol is based on established methodologies for GPCRs.

3.1. Protein Preparation

-

Receptor Structure Acquisition: Obtain the 3D structures of the human 5-HT1A, 5-HT2A, and 5-HT4 receptors from the Protein Data Bank (PDB). If experimental structures are unavailable, as is often the case for GPCRs in specific conformational states, high-quality homology models can be constructed using a suitable template (e.g., the β2-adrenergic receptor, PDB: 2RH1)[1].

-

Structure Pre-processing:

-

Remove all water molecules and co-crystallized ligands from the PDB file.

-

Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.

-

Assign appropriate protonation states to titratable residues (e.g., Histidine).

-

Repair any missing side chains or loops using tools such as Modeller or the Protein Preparation Wizard in Schrödinger Suite.

-

Minimize the energy of the protein structure using a suitable force field (e.g., OPLS_2005) to relieve any steric clashes.

-

3.2. Ligand Preparation

-

This compound Structure: Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 68867).

-

Ligand Optimization:

-

Generate possible ionization states of this compound at physiological pH (7.4) using tools like LigPrep.

-

Perform a conformational search to identify the low-energy conformers of the ligand.

-

Minimize the energy of the ligand structure.

-

3.3. Molecular Docking Simulation

-

Grid Generation: Define the binding site on the receptor. This is typically centered on the conserved aspartate residue in transmembrane helix 3 (TM3), which is a key interaction point for aminergic ligands[2]. A grid box of appropriate dimensions (e.g., 20Å x 20Å x 20Å) should be generated to encompass the entire binding pocket.

-

Docking Algorithm: Employ a reliable docking program such as AutoDock Vina or Glide.

-

AutoDock Vina: Utilizes a Lamarckian genetic algorithm for conformational searching. The number of binding modes to generate and the exhaustiveness of the search should be specified.

-

Glide (Schrödinger): Employs a hierarchical search protocol. Standard Precision (SP) or Extra Precision (XP) docking can be performed.

-

-

Pose Selection and Analysis:

-

The docking results will provide a series of binding poses for this compound ranked by their predicted binding affinities (docking scores).

-

The top-ranked poses should be visually inspected to assess their plausibility and to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.) with the receptor's amino acid residues.

-

Visualization of Pathways and Workflows

4.1. Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

4.2. 5-HT1A Receptor Agonist Signaling Pathway

Caption: this compound agonism at 5-HT1A receptors inhibits adenylyl cyclase.

4.3. 5-HT2A Receptor Antagonist Signaling Pathway

Caption: this compound antagonism at 5-HT2A receptors blocks Gq/11 signaling.

4.4. 5-HT4 Receptor Agonist Signaling Pathway

Caption: this compound agonism at 5-HT4 receptors stimulates adenylyl cyclase.

Conclusion

Molecular docking provides a valuable computational framework for investigating the interactions between this compound and its target serotonin receptors. The hypothetical data and detailed protocols presented in this guide offer a solid foundation for researchers to initiate their own in-silico investigations. Such studies are instrumental in the rational design of new drugs with tailored pharmacological profiles, ultimately leading to safer and more effective treatments for gastrointestinal and central nervous system disorders. Further experimental validation is necessary to confirm these computational predictions.

References

- 1. Homology modeling of the human 5-HT1A, 5-HT 2A, D1, and D2 receptors: model refinement with molecular dynamics simulations and docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinitapride's Impact on Interstitial Cells of Cajal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinitapride, a substituted benzamide with prokinetic properties, exerts its primary therapeutic effects in the gastrointestinal (GI) tract by modulating serotonergic pathways. As a 5-HT₄ receptor agonist and 5-HT₂ receptor antagonist, this compound enhances gastrointestinal motility.[1][2][3] Interstitial cells of Cajal (ICC) are the pacemaker cells of the GI tract, generating the slow waves that orchestrate peristalsis, and are known to express 5-HT receptors.[4][5] This technical guide delineates the current understanding of this compound's impact on ICCs, drawing upon direct and inferred evidence from the effects of serotonin and other 5-HT₄ agonists on these critical cells. We will explore the molecular signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for investigating these interactions.

Introduction to this compound and Interstitial Cells of Cajal

This compound is a gastroprokinetic agent utilized in the management of functional dyspepsia and delayed gastric emptying. Its mechanism of action is principally attributed to the agonism of 5-HT₄ receptors on enteric neurons, which facilitates the release of acetylcholine and subsequently enhances smooth muscle contraction.

Interstitial cells of Cajal are mesenchymal-derived cells forming a network within the muscularis propria of the GI tract. They are indispensable for normal gut motility, serving three primary functions:

-

Pacemaking: Generating the rhythmic electrical slow waves that dictate the frequency of phasic contractions.

-

Neurotransmission: Mediating signals from the enteric nervous system to the smooth muscle cells.

-

Mechanosensation: Responding to stretch and tension in the gut wall.

Given that ICCs express 5-HT₄ receptors, they are a plausible direct target for this compound's prokinetic action.

Signaling Pathways of 5-HT₄ Receptor Activation in Interstitial Cells of Cajal

While direct studies on this compound's signaling cascade within ICCs are limited, the effects of 5-HT and other 5-HT₄ agonists on these cells provide a strong inferential model. Activation of 5-HT₄ receptors on ICCs is hypothesized to modulate their pacemaker activity through a G-protein coupled signaling pathway that ultimately influences ion channel activity and intracellular calcium dynamics.

Based on studies of 5-HT and 5-HT₄ agonists on colonic ICCs, the proposed signaling pathway is as follows:

Caption: Proposed signaling cascade in colonic ICCs following 5-HT₄ receptor activation by this compound.

In contrast, studies on ICCs from the murine ileum suggest a more prominent role for 5-HT₃ receptors in modulating pacemaker-associated Ca²⁺ oscillations, with 5-HT₄ receptor antagonists showing little effect. This highlights a potential region-specific difference in the serotonergic regulation of ICCs.

Quantitative Data on the Effects of 5-HT and 5-HT₄ Agonists on ICCs

The following tables summarize the quantitative findings from electrophysiological studies on the effects of serotonin and specific 5-HT₄ agonists on the pacemaker activity of ICCs. These data serve as a proxy for the expected effects of this compound.

Table 1: Electrophysiological Effects of 5-HT on Mouse Small Intestinal ICCs

| Parameter | Control | 10 µM 5-HT | Change |

| Resting Membrane Potential (mV) | -63 ± 2 | -32 ± 16 | Depolarization |

| Pacemaker Potential Amplitude (mV) | 40 ± 5 | 18 ± 4 | Decrease |

| Pacemaker Current (pA) | -463 ± 67 (resting) | Significant inward current | Inward Current |

| Pacemaker Frequency (cycles/min) | 9 ± 0.6 | No significant change | - |

Data extracted from a study on cultured ICCs from the mouse small intestine.

Table 2: Electrophysiological Effects of 5-HT and 5-HT₄ Agonists on Mouse Colonic ICCs

| Agent | Concentration | Change in Resting Membrane Potential | Change in Pacemaker Frequency |

| 5-HT | 1-10 µM | Dose-dependent depolarization | Dose-dependent increase |

| Cisapride | 10 µM | Depolarization | Increase |

| Prucalopride | 30 µM | Depolarization | Increase |

Data extracted from a study on cultured ICCs from the mouse colon.

Table 3: Effects of 5-HT on Intracellular Ca²⁺ Oscillations in Murine Ileal ICCs

| Parameter | Control | 10 µM 5-HT |

| Area of Ca²⁺ Oscillations (%) | 11.5 ± 6.0 | 42.5 ± 18.3 |

| Frequency (cycles/min) | 19.4 ± 1.2 | 19.5 ± 1.7 |

Data extracted from a study on ICCs within muscle preparations from the murine ileum.

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology of Cultured ICCs

This protocol is adapted from standard methods for recording pacemaker potentials and currents from isolated and cultured ICCs.

Caption: Experimental workflow for patch clamp recording of ICCs.

Detailed Steps:

-

ICC Isolation and Culture:

-

Dissect the small intestine or colon from a mouse in Krebs-Ringer buffer.

-

Separate the muscularis externa and incubate in a Ca²⁺-free Hanks' solution.

-

Digest the tissue with an enzyme solution containing collagenase, bovine serum albumin, and trypsin inhibitor.

-

Gently triturate the tissue to release single cells and small clusters.

-

Plate the cell suspension onto collagen-coated coverslips and culture in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and stem cell factor).

-

-

Electrophysiological Recording:

-

Transfer a coverslip with cultured ICCs to a recording chamber on an inverted microscope.

-

Continuously perfuse with an external solution (e.g., Ca²⁺-containing physiological salt solution).

-

Pull glass microelectrodes to a resistance of 3-7 MΩ and fill with an appropriate internal solution.

-

Identify single or small clusters of ICCs based on their characteristic stellate or spindle-shaped morphology.

-

Approach a cell with the microelectrode and apply gentle suction to form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

In current-clamp mode (I=0), record spontaneous pacemaker potentials.

-

In voltage-clamp mode (holding potential of -70 mV), record spontaneous pacemaker currents.

-

After establishing a stable baseline recording, perfuse the chamber with a solution containing this compound at the desired concentration.

-

Record the changes in the electrophysiological parameters for several minutes.

-

Immunohistochemistry for 5-HT₄ Receptor and c-Kit in Intestinal Tissue

This protocol allows for the co-localization of 5-HT₄ receptors on ICCs, which are identified by the c-Kit marker.

References

- 1. 5-Hydroxytryptamine Enhances the Pacemaker Activity of Interstitial Cells of Cajal in Mouse Colon [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Electrophysiological effects of prucalopride, a novel enterokinetic agent, on isolated atrial myocytes from patients treated with beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actions of the novel gastrointestinal prokinetic agent cisapride on equine bowel motility - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Imaging of Cinitapride's Prokinetic Effect on Gastric Emptying: A Technical Guide

This technical guide provides an in-depth overview of the methodologies and findings related to the in vivo imaging of cinitapride's effect on gastric emptying. It is intended for researchers, scientists, and drug development professionals engaged in gastroenterology and pharmacology. The document details this compound's mechanism of action, outlines experimental protocols for assessing its impact on gastric motility, and presents quantitative data from relevant studies.

Introduction to this compound and Gastric Emptying

This compound is a gastroprokinetic agent used in the treatment of functional dyspepsia and delayed gastric emptying.[1][2] Its therapeutic efficacy is primarily attributed to its ability to enhance and coordinate gastrointestinal motility.[3] Evaluating the pharmacodynamics of prokinetic agents like this compound necessitates precise and reproducible measurement of gastric emptying, the process by which food transits from the stomach to the duodenum. In vivo imaging techniques are indispensable tools for this purpose, offering non-invasive and quantitative assessment of gastric motor function in both preclinical and clinical settings.[4][5]

Mechanism of Action of this compound

This compound exerts its prokinetic effects through a multi-target mechanism involving serotonergic and dopaminergic pathways.

-

5-HT₄ Receptor Agonism : this compound acts as an agonist at serotonin 5-HT₄ receptors located on presynaptic cholinergic neurons in the enteric nervous system. This activation enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and promotes gastric motility.

-

5-HT₂ Receptor Antagonism : By blocking 5-HT₂ receptors, this compound counteracts the inhibitory effects of serotonin on gastrointestinal transit, which can otherwise cause smooth muscle relaxation.

-

Dopamine D₂ Receptor Antagonism : this compound also exhibits antagonistic activity at D₂ receptors. Dopamine typically inhibits gastrointestinal motility; by blocking its receptors, this compound further contributes to its prokinetic and antiemetic properties.

This combined action results in an increased tone of the lower esophageal sphincter and a potent gastrokinetic effect, leading to accelerated gastric emptying.

In Vivo Imaging Modalities for Gastric Emptying Assessment

Several non-invasive imaging techniques are employed to visualize and quantify gastric emptying. The choice of method often depends on the study population (human vs. animal), the nature of the test meal (liquid vs. solid), and the specific research question.

-

Gastric Scintigraphy : Considered the gold standard, this nuclear medicine technique involves imaging the stomach after ingestion of a meal labeled with a radioisotope (e.g., ⁹⁹mTc). It provides accurate and quantitative data on the rate of gastric emptying.

-

¹³C Breath Tests : This method uses a meal containing a substrate labeled with the stable isotope ¹³C, such as ¹³C-octanoic acid for solid meals. The rate of ¹³C appearance in expired CO₂, which occurs after the substrate is emptied from the stomach and metabolized, serves as an indirect measure of gastric emptying.

-

Magnetic Resonance Imaging (MRI) : MRI offers a radiation-free alternative for assessing gastric emptying and motility. It can measure gastric volumes and contraction patterns over time, providing comprehensive data on gastric function.

-

Ultrasonography : Real-time ultrasonography can be used to measure changes in the antral area of the stomach after a liquid meal, providing an indirect assessment of gastric emptying.

-

Bioluminescence Imaging (BLI) : Primarily used in preclinical research, BLI involves administering light-emitting bacteria as a marker of gastric content. The transit of these bacteria through the gastrointestinal tract can be tracked non-invasively.

-

Three-dimensional Micro Computed Tomography (Micro-CT) : In animal models, micro-CT can be used to measure the volume of radiopaque gastric food, allowing for serial measurements of gastric emptying in the same animal without sacrifice.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for two widely used techniques.

Protocol 1: Quantitative Solid-Meal Gastric Scintigraphy

This protocol is based on a clinical study evaluating this compound in patients with functional dyspepsia.

-

Patient Population : Patients diagnosed with mild-to-moderate functional dyspepsia are recruited. A placebo group is included for comparison.

-

Drug Administration : Patients are randomized to receive either this compound (e.g., 1 mg, three times a day) or a matching placebo for a specified treatment period (e.g., 4 weeks).

-

Radiolabeled Test Meal : A standardized solid meal is prepared. A common method involves labeling a fried egg with ⁹⁹mTc-diethylenetriaminepentaacetic acid (DTPA).

-

Imaging Procedure :

-

Baseline and post-treatment imaging sessions are conducted.

-

After an overnight fast, patients ingest the radiolabeled meal.

-

Images are acquired using a SPECT (Single Photon Emission Computed Tomography) gamma camera immediately after meal ingestion and at regular intervals (e.g., every 30 minutes for up to 2-4 hours).

-

-

Data Analysis :

-

A region of interest (ROI) is drawn around the stomach on each image.

-

A time-radioactivity curve is generated by plotting the counts within the ROI over time.

-

Key quantitative indices are calculated:

-

Gastric-emptying half-time (T₁/₂) : The time required for 50% of the radioactive meal to leave the stomach.

-

Gastric emptying rate (%) : The percentage of the meal emptied from the stomach at specific time points (e.g., 120 minutes).

-

-

Protocol 2: ¹³C-Octanoic Acid Breath Test in Mice

This protocol is adapted from methodologies for non-invasive gastric emptying measurement in mice.

-

Animal Habituation : To reduce stress-induced effects on gastric motility, mice are habituated to the testing chambers for 2-4 hours on 2-3 occasions prior to the experiment.

-

Drug Administration : Mice are treated with either this compound or a vehicle control via an appropriate route (e.g., oral gavage) at a predetermined time before the test meal.

-

Test Meal : A standardized solid meal is prepared, typically consisting of egg yolk mixed with ¹³C-labeled octanoic acid.

-

Experimental Procedure :

-

Following an overnight fast, baseline breath samples are collected to determine background ¹³CO₂ levels.

-

Mice are allowed to consume the test meal.

-

Immediately after meal ingestion, the mice are placed in metabolic chambers with a constant airflow.

-

Exhaled breath is collected at regular intervals (e.g., every 15-30 minutes) for 2-4 hours.

-

-

Sample Analysis and Data Interpretation :

-

The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using isotope ratio mass spectrometry.

-

The rate of ¹³CO₂ excretion over time is used to calculate gastric emptying parameters, such as the gastric half-emptying time (T₁/₂).

-

Quantitative Data on this compound's Efficacy

Clinical and preclinical studies have consistently demonstrated that this compound significantly accelerates gastric emptying. The following tables summarize key quantitative findings from the literature.